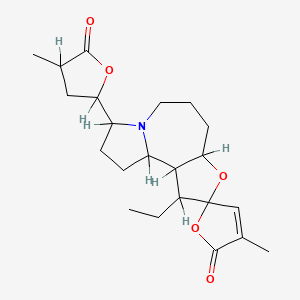

Stemonine

描述

属性

IUPAC Name |

3-ethyl-3'-methyl-11-(4-methyl-5-oxooxolan-2-yl)spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO5/c1-4-14-19-16-8-7-15(18-10-12(2)20(24)26-18)23(16)9-5-6-17(19)27-22(14)11-13(3)21(25)28-22/h11-12,14-19H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINUUSQOLRQGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2C3CCC(N3CCCC2OC14C=C(C(=O)O4)C)C5CC(C(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989952 | |

| Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69772-72-1 | |

| Record name | Stemonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Characterization, and Occurrence of Stemonine

Stemonine (C22H31NO5) is a complex polycyclic alkaloid primarily identified in species of the genus Stemona. It has been isolated from the roots of Stemona japonica Miq. and Stemona sessilifolia Miq. ctdbase.orgnih.gov. The isolation of Stemona alkaloids generally involves comprehensive phytochemical investigations, employing techniques such as extraction, separation, and purification from the plant material nih.gov. The structural elucidation and characterization of this compound, along with other Stemona alkaloids, rely heavily on extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) NMR calculations ctdbase.orgnih.gov. This compound is characterized by the presence of a pyrrolo[1,2-a]azepine nucleus, a common structural feature among many Stemona alkaloids .

Biosynthetic Pathways of Stemonine

Proposed Biosynthetic Precursors and Intermediates to the Stemonine Scaffold

The biosynthesis of Stemona alkaloids, including this compound, is believed to originate from fundamental amino acid precursors, specifically L-ornithine and glutamic acid thegoodscentscompany.com. These amino acids contribute to the formation of the core nitrogen-containing heterocyclic structures characteristic of this alkaloid class.

Key proposed intermediates in the pathway to the this compound scaffold include:

L-Ornithine (PubChem CID: 389) and Glutamic acid (PubChem CID: 33032) : These are considered the primary building blocks for hemiterpenoid pyrrolidine- and monoterpenoid pyrrolidine-class alkaloids, which encompass the Stemona alkaloids thegoodscentscompany.com.

Pandanamine (PubChem CID: 641595) and Pandamarilactonine (PubChem CID: 91885040) : These compounds, isolated from Stichoneuron calcicola, have been suggested as biogenetic precursors due to the presence of characteristic terminal lactone rings and the central pyrrolidine (B122466) ring, structural features relevant to Stemona alkaloids bioseek.eufishersci.ca.

Stemoamide (PubChem CID: 12098178) : This tricyclic compound, comprising a γ-lactone, a γ-lactam, and an azepane ring, is envisioned as a common precursor for tetracyclic natural products like this compound nih.govfishersci.co.uk. Synthetic strategies have successfully utilized stemoamide as a pivotal intermediate for constructing the this compound framework fishersci.co.uk.

Pyrrole (B145914) (PubChem CID: 8027) derivatives : In synthetic approaches to Stemona alkaloids, substituted pyrroles have been employed as γ-lactam precursors, suggesting a potential role for pyrrole-derived intermediates in the natural biosynthetic route bioseek.eu.

α-Methyl-γ-lactone (PubChem CID: 98323) derivatives : The C-4 carbon chain observed in certain Stemona alkaloids is hypothesized to be introduced via the decarboxylation of an α-methyl-γ-lactone unit thegoodscentscompany.com.

Didehydrostemonidine : While a hypothetical intermediate, it has been proposed in the biosynthesis of related Stemona alkaloids such as parvineothis compound fishersci.ca.

The proposed biosynthetic relationships highlight a stepwise assembly of the complex this compound structure from simpler, readily available biological molecules.

Table 1: Proposed Biosynthetic Precursors and Intermediates of this compound

| Compound Name | PubChem CID | Role in Biosynthesis |

| L-Ornithine | 389 | Primary building block for pyrrolidine-class alkaloids thegoodscentscompany.com |

| Glutamic acid | 33032 | Primary building block for pyrrolidine-class alkaloids thegoodscentscompany.com |

| Pandanamine | 641595 | Suggested biogenetic precursor with characteristic lactone and pyrrolidine rings bioseek.eufishersci.ca |

| Pandamarilactonine A | 91885040 | Suggested biogenetic precursor with characteristic lactone and pyrrolidine rings bioseek.eufishersci.ca |

| Stemoamide | 12098178 | Common precursor to tetracyclic Stemona alkaloids, including this compound nih.govfishersci.co.uk |

| Pyrrole | 8027 | Potential precursor for the γ-lactam moiety bioseek.eu |

| α-Methyl-γ-lactone | 98323 | Proposed source for the C-4 carbon chain via decarboxylation thegoodscentscompany.com |

| Didehydrostemonidine | N/A (Hypothetical) | Proposed intermediate in related Stemona alkaloid biosynthesis fishersci.ca |

Enzymatic Transformations and Key Steps in this compound Biosynthesis

The construction of the elaborate this compound scaffold from its precursors involves a series of enzymatic transformations, typically characterized by high chemo-, regio-, and stereoselectivity nih.gov. These transformations often occur in cascade reactions, where multiple enzymatic steps are linked, leading to the rapid generation of molecular complexity biocrick.comwikipedia.org.

A crucial step in the proposed pathway to this compound from stemoamide is a lactam-selective reductive nucleophilic addition fishersci.co.uk. This highlights the precision required in enzymatic catalysis to differentiate between similar functional groups within a complex molecule. General enzymatic reactions relevant to natural product biosynthesis include cyclization, redox reactions, and C-C bond formations biocrick.comwikipedia.orgnih.gov.

Identification and Characterization of Biosynthetic Enzymes

While specific enzymes directly responsible for each step in this compound biosynthesis have not been extensively characterized in the provided literature, the identification and characterization of biosynthetic enzymes are critical for understanding natural product pathways nih.govamericanelements.comcenmed.comnih.gov. This process typically involves genomic analysis to locate gene clusters encoding putative biosynthetic enzymes, followed by gene disruption or heterologous expression to confirm their roles and characterize their catalytic activities nih.govnih.govlipidmaps.org. For complex alkaloids like this compound, the enzymes would likely include various classes such as oxidoreductases, cyclases, and transferases, working in concert to build the intricate ring systems and introduce specific functionalities.

Stereoselective Steps and Mechanisms in this compound Pathway Elucidation

Stereoselectivity is paramount in the biosynthesis of natural products, as specific three-dimensional structures are often crucial for their biological activities scribd.com. The total synthesis of (-)-stemonine, for instance, is reported as enantioselective, indicating that the natural pathway must also involve highly controlled stereochemical transformations ctdbase.org. Key synthetic transformations, such as the Staudinger-aza-Wittig reaction for forming the central perhydroazepine ring system and an iodine-induced tandem cyclization for constructing the pyrrolidino-butyrolactone framework, suggest that analogous stereoselective cyclization and bond-forming reactions are likely to occur in the enzymatic pathway ctdbase.org.

Enzymes achieve stereoselectivity by precisely orienting substrates within their active sites, facilitating reactions through specific transition states nih.govuni.lu. In the context of this compound, these stereoselective steps would dictate the correct relative and absolute configurations of the multiple chiral centers present in the molecule. The elucidation of these mechanisms often involves detailed mechanistic studies, including isotopic labeling and analysis of reaction intermediates.

Genetic and Molecular Biology Approaches for Elucidating this compound Biosynthetic Genes

Genetic and molecular biology approaches are fundamental to unraveling complex biosynthetic pathways. These methods aim to identify the genes encoding the enzymes responsible for each step of the biosynthesis. For natural products like this compound, this typically involves:

Genome sequencing and bioinformatics : Analyzing the genome of Stemona species to identify gene clusters that are characteristic of secondary metabolite biosynthesis. These clusters often contain genes for enzymes involved in the synthesis of precursors, tailoring enzymes, and transport proteins lipidmaps.orgwikipedia.org.

Transcriptomics and proteomics : Studying gene expression patterns under conditions that induce this compound production to identify co-expressed genes, which are likely part of the same biosynthetic pathway. Proteomics can then identify the corresponding enzymes.

Gene knockout/knockdown and overexpression : Manipulating specific genes within the identified clusters to observe the effect on this compound production and the accumulation of intermediates. This helps in assigning functions to individual genes and enzymes nih.govlipidmaps.org.

Heterologous expression : Transferring identified gene clusters or individual genes into a model organism (e.g., E. coli or yeast) to produce the enzymes or even the complete natural product, thereby confirming the pathway components nih.gov.

While specific gene clusters for this compound biosynthesis were not detailed in the provided search results, these general molecular biology strategies would be employed to identify and characterize the genetic basis of this compound production in Stemona plants.

In Vitro and In Vivo Studies for Confirmation of this compound Biosynthetic Route

Confirmation of proposed biosynthetic routes relies heavily on both in vitro and in vivo studies. These experimental approaches provide direct evidence for the enzymatic transformations and the flow of metabolites through the pathway.

In vitro enzymatic assays : This involves isolating and purifying putative biosynthetic enzymes and testing their ability to catalyze specific reactions with proposed precursors and intermediates in a controlled laboratory setting wikipedia.orgwikipedia.orguni.lu. For this compound, this would entail incubating purified enzymes with labeled precursors (e.g., isotopically labeled L-ornithine, glutamic acid, or stemoamide) and analyzing the formation of subsequent intermediates and the final product. This allows for the precise characterization of enzyme activity, substrate specificity, and reaction mechanisms.

In vivo feeding studies : Live plants or plant cell cultures are fed with isotopically labeled precursors (e.g., ¹³C or ²H labeled compounds) wikipedia.orgnih.gov. The incorporation of these labels into the final this compound molecule is then tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This provides direct evidence that the proposed precursors are indeed incorporated into the natural product within the living organism. Such studies can also help identify branching points or alternative pathways.

Genetic manipulation in vivo : As mentioned in section 3.3, genetically modified plants with altered expression of biosynthetic genes can be studied in vivo to observe changes in this compound accumulation. For example, knocking out a gene encoding a crucial enzyme should lead to a decrease or absence of this compound and potentially an accumulation of its direct precursor, thereby confirming the enzyme's role in the pathway.

These complementary in vitro and in vivo approaches are crucial for validating each proposed step of the this compound biosynthetic pathway, from initial building blocks to the final complex alkaloid structure.

Total Synthesis of Stemonine and Analogues

Strategic Approaches to the Total Synthesis of the Stemonine Core Structure

The synthesis of the this compound core, often featuring a pyrrolo[1,2-a]azepine nucleus and a γ-butyrolactone ring, presents a formidable task magtech.com.cnnih.govresearchgate.net. Strategic approaches often involve breaking down the complex molecule into simpler, manageable fragments that can be assembled with high efficiency and stereocontrol.

Retrosynthetic analysis is a fundamental tool in planning the synthesis of complex organic molecules, involving the conceptual deconstruction of the target molecule into simpler precursors through bond disconnections and functional group interconversions nih.govdeanfrancispress.com. For polycyclic compounds like this compound, a "common atom approach" can be employed, prioritizing disconnections between common atoms to simplify the structure deanfrancispress.com.

In the context of this compound, retrosynthetic plans have often converged on the assembly of acyclic precursors. For instance, an enantioselective total synthesis of (−)-Stemonine involved the convergent assembly of an acyclic precursor from optically pure butyrolactone and homoallylic iodide fragments acs.orgacs.org. This strategy aims to simplify the complex polycyclic system into more manageable linear or simpler cyclic intermediates, which can then be cyclized in a controlled manner.

The construction of the complex polycyclic framework of this compound and its analogues requires highly effective and stereocontrolled reactions. Several key transformations have been employed:

Perhydroazepine Ring Formation : The central perhydroazepine ring system of this compound has been constructed using reactions such as the Staudinger–aza-Wittig reaction acs.orgacs.org. This reaction sequence allows for the formation of the nitrogen-containing seven-membered ring, a crucial part of the this compound core.

Pyrrolidino-butyrolactone Framework : The pyrrolidino-butyrolactone moiety, another characteristic feature of this compound, has been established through an iodine-induced tandem cyclization acs.orgacs.org.

Pyrrolo[1,2-a]azepine Core : Approaches to construct the basic pyrrolo[1,2-a]azepine core of Stemona alkaloids have included tandem semipinacol/Schmidt rearrangements of secondary azides and highly stereoselective desymmetrizing intramolecular Schmidt reactions researchgate.net.

Spiro-γ-butyrolactone Moiety : The common spiro-γ-butyrolactone found in some Stemona alkaloids has been built using an intramolecular ketone-ester condensation as a key transformation researchgate.net.

Tricyclic Core Construction : Lewis acid-promoted Friedel-Crafts cyclization/lactonization has been developed to efficiently construct the significant 5-7-5 tricyclic core found in many Stemona alkaloids, including bisdehydrostemoninine purdue.edunih.gov. This strategy leverages the nucleophilicity of a pyrrole (B145914) precursor nih.gov.

Palladium-Catalyzed Reactions : Palladium-catalyzed carbonylative spirolactonization of hydroxycyclopropanols has been utilized to rapidly construct the oxaspirolactone moiety in alkaloids like bisdehydroneostemoninine and bisdehydrostemoninine researchgate.net.

Reductive Amination/Lactamization : A concise stereocontrolled total synthesis of (±)-stemoamide employed a reductive amination/lactamization sequence as a key step to construct the seven-membered ring and control the C9a stereocenter researchgate.net.

Ir-catalyzed Reductive Mannich Reaction : this compound has also been obtained via an Ir-catalyzed lactam-selective reductive Mannich reaction from stemoamide researchgate.net.

Retrosynthetic Analysis of this compound's Polycyclic Framework

Development of Novel Synthetic Methodologies for this compound Construction

The complexity of this compound has continuously driven the development of novel synthetic methodologies, emphasizing efficiency and stereochemical control.

Achieving high diastereoselectivity and enantioselectivity is paramount in natural product synthesis, especially for molecules with multiple chiral centers like this compound. Recent advancements in Stemona alkaloid synthesis have increasingly incorporated reactions with high enantioselectivity and tandem reactions magtech.com.cn.

Enantioselective this compound Synthesis : An enantioselective total synthesis of (−)-Stemonine has been reported, highlighting the ability to control the absolute stereochemistry of the target molecule acs.orgacs.org.

Asymmetric Organocatalysis : Chiral secondary amine organocatalysts have been employed in the asymmetric total synthesis of various alkaloids, indicating their potential for highly stereoselective transformations relevant to this compound rsc.org.

Catalytic Asymmetric Approaches : The functionalized polycycle with densely contiguous tertiary stereocenters, characteristic of the parvistemoline family (related to this compound), has been accessed through catalytic, asymmetric total syntheses, showcasing the power of synergistic catalysis researchgate.net.

Cascade reactions, also known as domino or tandem reactions, are chemical processes where at least two consecutive reactions occur without isolation of intermediates, with each subsequent reaction relying on the functionality formed in the previous step wikipedia.org. These highly efficient sequences are critical for rapidly building molecular complexity.

Sequential Cyclizations : The synthesis of the pyrrolidino-butyrolactone framework in this compound involved an iodine-induced tandem cyclization acs.orgacs.org.

Schmidt Rearrangement Cascades : Approaches to the pyrrolo[1,2-a]azepine core have featured tandem semipinacol/Schmidt rearrangement and highly stereoselective intramolecular Schmidt reactions researchgate.net.

Cycloaddition-Condensation : The first asymmetric total synthesis of (-)-stemonamine, a related alkaloid, utilized a tandem [2+2] cycloaddition-Dieckmann condensation reaction to form a key cyclopentenone moiety magtech.com.cn.

Oxidative Cyclization and Carbonylation Lactonization : A palladium-catalyzed oxidative cyclization and carbonylation lactonization sequence has been proposed in the retrosynthetic analysis of bisdehydrostemoninine, demonstrating a sophisticated cascade for ring formation purdue.edu.

Friedel-Crafts Cyclization/Lactonization : A Lewis acid-promoted tandem Friedel-Crafts cyclization and lactonization was developed to construct the tricyclic core of Stemona alkaloids efficiently purdue.edunih.gov.

Radical Cyclizations : A radical-mediated 7-exo-trig cyclization has been a feature in the total synthesis of (±)-parvineothis compound, showcasing the utility of radical cascades researchgate.net.

Diels-Alder and Intramolecular Schmidt Reaction : It has been shown that combining a Diels-Alder reaction with an intramolecular Schmidt reaction into a tandem sequence can streamline synthesis for heterocyclic compounds, a strategy applicable to Stemona alkaloids nih.gov.

Diastereoselective and Enantioselective Total Synthesis of this compound

Semisynthetic Routes to this compound and its Closely Related Alkaloids

Semisynthesis involves the chemical modification of readily available natural products to produce more complex or structurally diverse analogues, often for biological evaluation or to access compounds that are difficult to obtain through total synthesis nih.gov. While total synthesis provides access from basic building blocks, semisynthesis leverages existing natural scaffolds.

For Stemona alkaloids, semisynthetic routes have been explored for various members of the family. For instance, the semisynthesis of known Stemona alkaloids such as oxystemofoline and methoxystemofoline has been achieved starting from (11Z)-1',2'-didehydrostemofoline researchgate.net. This approach allows for the structural confirmation of natural products and the preparation of related analogues for further study. The ability to modify existing natural products offers a powerful alternative or complement to total synthesis, especially when the natural precursor is available in sufficient quantities nih.govresearchgate.net.

Compound Names and PubChem CIDs

Comparative Analysis of Different Synthetic Strategies and Their Efficiencies

The synthesis of this compound and related Stemona alkaloids has been a focal point for synthetic chemists, driven by their unique structural features and potential biological activities. Different strategies have emerged, each contributing to the understanding and mastery of constructing these complex molecular architectures.

Strategies Employing Cascade and Tandem ReactionsCascade and tandem reactions have proven highly effective in building the fused ring systems characteristic of Stemona alkaloids, often increasing synthetic efficiency by forming multiple bonds and stereocenters in a single operationnih.gov.

Palladium-Catalyzed Carbonylative Spirolactonization: Ma and co-workers successfully applied a novel palladium-catalyzed carbonylative spirolactonization to rapidly construct the oxaspirolactone moiety, a challenging acid-sensitive feature in these alkaloids, in their total syntheses of bisdehydroneostemoninine and bisdehydrostemoninine nih.govnih.gov. This was coupled with a Lewis acid-promoted tandem Friedel-Crafts cyclization and lactonization to form the 5-7-5 tricyclic core nih.govnih.gov. Their synthesis of bisdehydrothis compound was achieved in 15 steps nih.gov.

Intramolecular 1,3-Dipolar Cycloaddition: The Overman synthesis of stemofoline (B1231652) alkaloids featured a critical intramolecular 1,3-dipolar cycloaddition of an olefinic azomethine ylide to construct the tricyclic core nih.gov. Another approach involved a rhodium-derived carbene cyclization onto an imine, generating an azomethine ylide that then underwent spontaneous dipolar cycloaddition, showcasing the power of cascade sequences nih.gov. These syntheses, while elegant, were initially long, often requiring over 30 steps, and were not enantioselective, prompting further development towards shorter, enantioselective routes nih.gov.

Enantioselective and Scalable SynthesesRecent advancements have focused on achieving enantioselective syntheses and improving scalability.

Chida and Sato's Unified Approach: In 2017, Chida, Sato, and co-workers developed a unified, gram-scale approach for the synthesis of stemoamide, which could then be converted to this compound and saxorumamide nih.govnih.gov. Their strategy involved a vinylogous conjugated addition and reduction to establish the lactam and lactone moieties nih.gov.

Asymmetric Total Synthesis of (-)-Stemonamine: A notable asymmetric synthesis of (-)-stemonamine utilized intramolecular acylation to form the seven-membered ring and a tandem [2+2] cycloaddition-Dieckmann condensation with an ynolate to construct the cyclopentenone moiety nih.gov.

Ir/Pd-Synergistically-Catalyzed Allylation: For the parvistemoline alkaloids, a stereocontrolled Ir/Pd-synergistically-catalyzed allylation was developed. This method allowed for stereodivergent access to four stereoisomers in 13-14 steps from commercially available 2-(methoxycarbonyl)-pyrrole, demonstrating high diastereo-, regio-, and enantioselectivity . This approach addresses the challenge of precisely controlling multiple contiguous tertiary stereocenters .

Comparative Data Table of Synthetic Strategies

The following table provides a comparative overview of selected synthetic strategies for this compound and related Stemona alkaloids, highlighting their key features and efficiencies where data is available.

| Synthetic Group/Year | Target Compound (or Intermediate) | Key Strategy/Reaction | Total Steps (Linear) | Overall Yield (or Key Step Yield) | Stereoselectivity | Notable Features/Challenges Addressed |

| Kende et al. (2001) nih.gov | (±)-Stemonamide, (±)-Isostemonamide | N-acyliminium chemistry, Aldol spirocyclization | Not specified | Not specified | Low for tetrasubstituted centers | First total synthesis of stemonamine group alkaloid. |

| Williams et al. (2003) nih.gov | This compound | First total synthesis reported | Not specified | Not specified | Not specified | First reported synthesis of this compound. |

| Ma and co-workers (2018) nih.govnih.gov | Bisdehydrothis compound | Pd-catalyzed carbonylative spirolactonization, Lewis acid-promoted tandem Friedel-Crafts cyclization & lactonization | 15 steps | 79% (tandem cyclization) nih.gov | 2.6:1 dr (tandem cyclization) nih.gov | Rapid construction of oxaspirolactone, 5-7-5 tricyclic core. |

| Chida, Sato et al. (2017) nih.govnih.gov | Stemoamide (then to this compound) | Vinylogous conjugated addition & reduction | 9 steps (from tricyclic core to stemoamide) nih.gov | Gram-scale synthesis nih.gov | Not specified | Unified, scalable approach. |

| Overman et al. nih.gov | Stemofoline alkaloids (intermediate 63) | Intramolecular 1,3-dipolar cycloaddition of azomethine ylide | 10 steps (to intermediate 63) | 21% (to intermediate 63) nih.gov | Highly diastereoselective Hirama-Itô cyclization nih.gov | Efficient construction of tricyclic core; focus on enantioselective approach. |

| Ir/Pd-catalyzed allylation (2024) | Parvistemoline alkaloids | Ir/Pd-synergistically-catalyzed allylation | 13-14 steps | Good yields | High diastereo-, regio-, and enantioselectivity; stereodivergent access | Addresses contiguous tertiary stereocenters. |

| Sugita et al. (2020) thieme.de | (±)-Parvithis compound A | Mukaiyama–Michael addition, aza-Wittig reaction, Paal–Knorr pyrrole synthesis, acid-mediated annulation, Mitsunobu reaction | 10 steps (longest linear sequence) | 19.6% overall yield thieme.de | Diastereoselective | Concise and effective route for medicinal chemistry scaffolds. |

Discussion on Efficiencies

The comparative analysis reveals a clear evolution in synthetic strategies for this compound and its analogues, moving towards more efficient, stereoselective, and often cascade-based approaches.

Step Economy: Newer syntheses, such as those by Ma and co-workers (15 steps for bisdehydrothis compound) nih.gov and Sugita et al. (10 linear steps for (±)-parvithis compound A) thieme.de, demonstrate improved step economy compared to earlier, often longer routes (e.g., >30 steps mentioned for initial stemofoline syntheses) nih.gov. The use of cascade reactions, as seen in the palladium-catalyzed spirolactonization nih.gov and azomethine ylide cycloadditions nih.gov, is a key factor in reducing the number of synthetic operations, thereby increasing efficiency.

Stereocontrol: Achieving precise stereocontrol remains a paramount challenge due to the multiple chiral centers in this compound. Early syntheses sometimes yielded diastereomeric mixtures (e.g., Ishibashi's radical cascade resulting in ca. 1:1 diastereomers) nih.gov or lacked enantioselectivity nih.gov. Significant progress has been made with the development of highly stereoselective reactions, such as the Ir/Pd-synergistically-catalyzed allylation which provides high diastereo-, regio-, and enantioselectivity, and even stereodivergent access to different isomers . This level of control is crucial for accessing specific natural product enantiomers and their analogues.

Scalability: The gram-scale synthesis of stemoamide by Chida and Sato highlights the increasing focus on developing routes that are not only efficient in terms of steps and yield but also amenable to larger-scale production, which is essential for potential pharmaceutical applications or further biological studies nih.gov.

Structure Activity Relationship Sar Studies of Stemonine at the Molecular Level

Design and Synthesis of Stemonine Analogues for SAR Profiling

The design and synthesis of analogues are fundamental to SAR profiling, allowing researchers to explore the impact of specific structural changes on biological activity. For Stemona alkaloids, this often involves modifying the complex heterocyclic core and peripheral substituents. nih.govnih.gov

Table 1: Examples of Stemona Alkaloid Analogues and Their Activities

| Compound Name (Type) | Structural Modification | Observed Activity (Example) | Reference | PubChem CID (if available) |

| (11Z)-1',2'-didehydrostemofoline | Presence of a double bond | Potent AChE inhibitor | nih.govresearchgate.net | Not directly found |

| (3'S)-hydroxystemofoline | Hydroxyl group at C-3' (S-configuration) | Potent AChE inhibitor | nih.govresearchgate.net | Not directly found |

| Stemona-inspired analogues (general) | Simplified, diverse skeletons | Potent sigma ligands | nih.gov | Not directly found |

| Tetrahydrolipstatin stereoisomers | Systematic inversion of stereochemistry | Varied lipase (B570770) inhibitory activity | nih.gov | Not directly found |

Stereochemistry plays a critical role in molecular recognition and protein-ligand interactions. researchgate.net The precise three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific biological target. For Stemona alkaloids, the semisynthesis of compounds like stemofoline (B1231652) alkaloids has allowed for the creation of diastereomerically enriched samples, enabling the assignment of their absolute configurations and providing insights into how stereochemical variations influence activity. nih.gov For instance, studies on Tetrahydrolipstatin (THL), an unrelated compound but illustrative of stereochemical SAR, demonstrated that the stereochemistry of THL significantly modulates its inhibitory activity against porcine pancreatic lipase, with different stereoisomers exhibiting a wide range of potencies. nih.gov This highlights that even subtle changes in stereochemistry can lead to substantial differences in biological effect, particularly when the interaction relies on the ligand undergoing coupled folding and binding with the target protein. researchgate.net

Modifications to the this compound Heterocyclic Core and Peripheral Substituents

Correlation of Structural Features with Specific Molecular and Cellular Activities (e.g., enzyme inhibition, receptor binding)

The correlation between specific structural features of this compound and its analogues and their molecular and cellular activities is a cornerstone of SAR. Stemona alkaloids have been investigated for various activities, notably as acetylcholinesterase (AChE) inhibitors and as ligands for G protein-coupled receptors. nih.govnih.govresearchgate.net

The impact of stereochemistry on protein-ligand interactions is profound. Proteins themselves are chiral, typically composed of L-amino acids, and their binding sites are highly specific to the stereochemistry of their ligands. researchgate.net For a ligand to effectively bind to a protein, its stereochemistry must be complementary to the protein's binding site. This complementarity allows for precise interactions such as hydrogen bonding, hydrophobic contacts, and van der Waals forces. acs.orgnih.gov In the context of enzyme inhibition, the correct stereochemistry of an inhibitor is often essential for it to fit into the enzyme's active site and exert its effect. wikipedia.org For example, the varying inhibitory activities observed among stereoisomers of compounds like Tetrahydrolipstatin underscore the critical role of stereochemistry in determining the strength and specificity of protein-ligand interactions. nih.gov

Specific functional groups within a molecule are critical for its biological target engagement. These groups participate in various types of interactions with the target protein, such as hydrogen bonding, ionic interactions, and hydrophobic interactions. acs.orgscribd.com For example, the presence of a basic nitrogen atom can significantly increase binding affinity to certain receptors, as observed in some Stemona-inspired analogues and their interaction with sigma receptors. nih.gov The ability of reactive functional groups to form covalent bonds with target proteins can lead to potent and selective inhibition. The precise positioning and chemical nature of these functional groups dictate their ability to interact with amino acid residues in the binding pocket, influencing the compound's potency and selectivity. acs.org

Impact of Stereochemistry on Protein-Ligand Interactions

Computational Approaches to this compound SAR Analysis

Computational approaches are indispensable tools in modern SAR analysis, complementing experimental studies and accelerating the drug discovery process. nih.gov These methods allow for the systematic analysis of large datasets and the prediction of biological activity based on molecular structure. nih.gov

Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models attempt to correlate biological activity with measurable physicochemical properties of compounds through mathematical equations. researchgate.net This allows for the prediction of activity for untested compounds and guides rational drug design. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein, identifying potential binding sites and interactions. mdpi.com It helps in understanding how a compound might interact with its target at an atomic level.

Matched Molecular Pairs (MMPs) and SAR Matrices: MMPs involve identifying pairs of compounds that differ by a small, defined structural change, allowing for the systematic analysis of the impact of that change on activity. SAR matrices organize these MMPs to visualize SAR trends across compound series.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of protein-ligand complexes, revealing conformational changes and the stability of interactions over time.

Pharmacophore Modeling: This approach identifies the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

These computational methods enable the exploration of vast chemical spaces, prioritize compounds for synthesis, and help to elucidate the underlying mechanisms of action for compounds like this compound and its derivatives, even when detailed experimental SAR data is limited. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While extensive research has been conducted on the biological activities and structural elucidation of Stemona alkaloids, specific quantitative structure-activity relationship (QSAR) models for this compound and its direct analogues, including precise statistical parameters (e.g., R² values, specific molecular descriptors), are not widely detailed in publicly available literature. General QSAR methodologies are applied in natural product research to predict activity based on molecular properties researchgate.netthegoodscentscompany.comnih.gov. However, explicit, published QSAR models that quantitatively link specific structural modifications of this compound to changes in its biological activity were not identified in the conducted searches. Studies often focus on qualitative SAR insights derived from comparing the activities of various isolated or synthesized analogues.

Pharmacophore Elucidation for this compound and its Analogues

Pharmacophore elucidation aims to identify the essential steric and electronic features of a molecule required for its biological activity nih.gov. For Stemona alkaloids, several key structural motifs have been implicated in their observed bioactivities:

Antitussive Activity : For stenine-type Stemona alkaloids, such as neotuberothis compound (B189803) (PubChem CID: 11667940), the saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus has been identified as a primary structural prerequisite for antitussive activity nih.gov. Furthermore, studies indicate that all cis configurations at the three ring junctions within this nucleus represent the optimal structural arrangement for potent antitussive effects nih.gov.

Insecticidal Activity : Structure-activity relationship studies on Stemona alkaloids reveal that certain derivatives exhibit high insect toxicity. For instance, protothis compound (B150507) (PubChem CID: 25256772) derivatives, particularly didehydrostemofoline (PubChem CID: 56666692), demonstrate very high insect toxicity bioseek.eunih.gov. In contrast, stichoneurine or croomine (B1227750) derivatives, including tuberothis compound (B192615) (PubChem CID: 100781), show lower toxicity but possess notable repellent properties bioseek.eunih.gov. Stemofoline (PubChem CID: 70697717) and its related compounds, such as oxystemokerrin and dehydroprotothis compound, are also recognized for their insecticidal activities, suggesting specific structural requirements for this effect nih.gov.

Anti-inflammatory Activity : For anti-inflammatory maithis compound-class alkaloids (e.g., Maithis compound, PubChem CID: 6426911), the aliphatic side chain and its specific spatial distribution are considered key pharmacophore features researchgate.net. This compound C and this compound D (both C22H31NO6), isolated from Stemona tuberosa, have also shown anti-inflammatory activity, suggesting that specific hydroxylations or epimeric differences within the this compound scaffold can influence this biological response.

These findings collectively suggest that the core pyrroloazepine scaffold, along with specific modifications such as the saturation state of rings, stereochemistry at ring junctions, and the nature and spatial orientation of side chains, are critical determinants of the biological activity of this compound and its analogues.

Data Tables

Due to the qualitative nature of the detailed SAR information available for this compound and its direct analogues in the public domain, a comprehensive interactive data table with quantitative activity values and corresponding structural descriptors for QSAR modeling cannot be generated. However, the key qualitative SAR insights can be summarized as follows:

Table 1: Qualitative Structure-Activity Relationships of Key Stemona Alkaloids

| Alkaloid Type / Compound | Core Structural Feature(s) | Key Structural Modifiers for Activity | Primary Activity | Reference(s) |

| This compound | Pyrrolo[1,2-a]azepine nucleus | Not explicitly detailed for this compound itself, but influenced by general Stemona alkaloid SAR. | Varied (e.g., insecticidal) | bioseek.eunih.govnih.gov |

| Neotuberothis compound | Saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus | All cis configurations at three ring junctions (optimal) | Antitussive | nih.gov |

| Protothis compound derivatives (e.g., Didehydrostemofoline) | Pyrrolo[1,2-a]azepine nucleus with specific carbon chains | Presence of certain protothis compound derivatives (e.g., didehydrostemofoline) | High Insect Toxicity | bioseek.eunih.gov |

| Stichoneurine/Croomine derivatives (e.g., Tuberothis compound) | Pyrrolo[1,2-a]azepine nucleus with specific carbon chains | Accumulation of tuberothis compound | Repellence, Lower Insect Toxicity | bioseek.eunih.gov |

| Maithis compound-class alkaloids | (Maithis compound) | Aliphatic side chain and its spatial distribution | Anti-inflammatory | researchgate.net |

| This compound C, this compound D | This compound scaffold | Hydroxylation at C-16 (this compound C) and epimeric differences (this compound D) | Anti-inflammatory |

Molecular Mechanisms of Action and Biological Target Identification

Mechanistic Insights from Genetic and Biochemical Studies on this compound Action

This compound, a prominent alkaloid isolated from plants of the Stemona genus, has garnered attention for its diverse pharmacological properties, including antitussive, anti-inflammatory, antimicrobial, and insecticidal activities bioseek.euontosight.ai. Understanding the precise molecular mechanisms underlying these effects is crucial for its potential therapeutic development. Biochemical studies have provided significant insights into how this compound exerts its actions, particularly in inflammatory processes.

Research investigating the effects of this compound in a mouse model of particulate matter 2.5 (PM2.5)-induced chronic obstructive pulmonary disease (COPD) revealed notable biochemical changes. This compound demonstrated an ability to attenuate acute PM2.5-induced lung inflammation by inhibiting the infiltration of inflammatory cells spandidos-publications.com. This anti-inflammatory effect was further supported by the observed modulation of various biochemical markers in the bronchoalveolar lavage fluid (BALF) of treated mice. Levels of lactate (B86563) dehydrogenase (LDH), acidic phosphatase (ACP), alkaline phosphatase (AKP), and albumin (ALB), which are indicators of pulmonary inflammation and damage, were significantly decreased in this compound-treated groups compared to model groups spandidos-publications.com.

Furthermore, this compound was found to reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the BALF spandidos-publications.com. Concurrently, it influenced oxidative stress markers, decreasing malondialdehyde (MDA), nitric oxide (NO), and nitric oxide synthase (NOS) levels, while increasing superoxide (B77818) dismutase (SOD) levels spandidos-publications.com. These findings suggest that this compound's anti-inflammatory and antioxidant properties contribute to its therapeutic effects in respiratory diseases.

A summary of key biochemical findings from the PM2.5-induced COPD mouse model is presented in Table 1.

Table 1: Biochemical Marker Modulation by this compound in PM2.5-Induced COPD Mice spandidos-publications.com

| Biochemical Marker | Effect of PM2.5 Exposure (vs. Control) | Effect of this compound Treatment (vs. Model) | Implication of this compound Action |

| LDH | Significantly increased | Significantly decreased | Reduced lung damage/inflammation |

| ACP | Significantly increased | Significantly decreased | Reduced lung damage/inflammation |

| AKP | Significantly increased | Significantly decreased | Reduced lung damage/inflammation |

| ALB | Significantly increased | Significantly decreased | Reduced lung damage/inflammation |

| TNF-α | Significantly increased | Significantly decreased | Reduced pro-inflammatory response |

| IL-6 | Significantly increased | Significantly decreased | Reduced pro-inflammatory response |

| MDA | Significantly increased | Decreased | Reduced oxidative stress |

| NO | Significantly increased | Decreased | Reduced oxidative stress |

| NOS | Significantly increased | Decreased | Reduced oxidative stress |

| SOD | Significantly decreased | Increased | Enhanced antioxidant defense |

While biochemical studies have elucidated aspects of this compound's action, detailed genetic studies specifically focused on the compound's direct influence on gene expression or genetic pathways are less extensively documented in the provided literature. However, genetic interactions are a recognized approach in chemical biology for identifying the targets of small molecules by leveraging large-scale modifications and measurements of DNA and RNA nih.govresearchgate.net. This method can involve testing single-gene deletions for small-molecule sensitivity or mapping sensitivity to genetic loci through recombinant analysis researchgate.net. Such approaches, while not specifically detailed for this compound, represent a powerful avenue for future mechanistic investigations.

Advanced Analytical Methodologies for Stemonine Research

Development of Hyphenated Techniques for Stemonine Profiling and Quantification in Complex Matrices

Hyphenated techniques, which combine a separation method with a detection method, are particularly valuable for analyzing complex natural product mixtures containing this compound. These techniques offer enhanced separation power, sensitivity, and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone in the trace analysis of this compound and other Stemona alkaloids. This powerful analytical technique integrates the high-resolution separation capabilities of liquid chromatography with the sensitive and selective mass analysis of tandem mass spectrometry eag.commeasurlabs.com. LC-MS/MS is particularly well-suited for targeted analysis and the quantification of low-concentration analytes within intricate samples, such as plant extracts or biological matrices measurlabs.comcreative-proteomics.com.

The methodology typically involves the separation of sample components on an LC column, followed by their ionization and introduction into a mass spectrometer eag.commeasurlabs.com. In LC-MS/MS, selected ions (precursor ions) are fragmented in a collision cell, and the resulting product ions are then detected, often through Multiple Reaction Monitoring (MRM) measurlabs.comcreative-proteomics.com. This precursor-to-product ion transition is highly specific to the compound of interest, providing exceptional selectivity and sensitivity, even at sub-picogram levels eag.comcreative-proteomics.comnih.gov. For instance, online HPLC-ESI/MS methods have been utilized to monitor Stemona alkaloids from various Stemona species phcog.com. Furthermore, a high-performance liquid chromatography coupled with diode array detection and evaporative light scattering detection (HPLC-DAD-ELSD) method was developed for the simultaneous quantification of six major bioactive alkaloids in Radix Stemonae nih.gov. This method effectively monitored conjugated systems using DAD and detected compounds lacking strong chromophores, such as stemoninine, using ELSD nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile and semi-volatile compounds alwsci.comresearchgate.net. While this compound itself is generally considered non-volatile due to its complex structure and polarity, GC-MS can be applied through the strategic use of chemical derivatization. This process converts non-volatile or low-volatility compounds into more volatile derivatives, making them amenable to separation by gas chromatography and subsequent detection by mass spectrometry alwsci.comrsc.org.

Derivatization extends the applicability of GC-MS to a broad spectrum of substances that would otherwise be unsuitable for direct analysis, including fatty acids, amino acids, and sugars alwsci.com. Common derivatization reagents, such as trimethylsilyl (B98337) (TMS) and butylation reagents, are employed to transform polar compounds into volatile forms alwsci.com. Untargeted GC-MS techniques have been successfully applied to analyze volatile components and identify metabolites in various plant samples, demonstrating the potential for profiling complex chemical compositions frontiersin.org. Although specific derivatization protocols for this compound for GC-MS analysis are not extensively detailed in the provided literature, the general principle of enhancing volatility for GC-MS analysis through derivatization is well-established and applicable to such complex natural products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Quantitative Analysis of this compound and its Metabolites in Biological Samples (excluding human/clinical samples)

Quantitative analysis of this compound and its metabolites in biological samples is crucial for understanding their pharmacokinetics, metabolism, and biological activities in non-human contexts. Chromatographic techniques, particularly those coupled with mass spectrometry, are increasingly employed for this purpose cstti.comhumanitas-research.comri.se.

For example, a liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of didehydrostemofoline, another Stemona alkaloid, in rat plasma researchgate.net. This method demonstrated good sensitivity, linearity, precision, and accuracy, revealing that didehydrostemofoline was rapidly absorbed from the gastrointestinal tract and quickly eliminated from the body in rats researchgate.net. Such studies are vital for assessing the systemic exposure and disposition of Stemona alkaloids in animal models.

The preparation of biological samples for quantitative analysis is a critical step to ensure accurate results. This often involves meticulous procedures to remove interfering matrix components, such as salts, or to dilute highly abundant endogenous metabolites that could mask the signals of target analytes metabolon.com. For tissue samples, immediate processing or flash-freezing in liquid nitrogen is essential to preserve the metabolome and prevent degradation metabolon.com. Metabolomics approaches, which often utilize high-resolution mass spectrometers, are also employed for the quantitative profiling of a wide variety of metabolites in diverse biological matrices, contributing to a global understanding of metabolic responses humanitas-research.commetwarebio.commetabolon.com.

Chiral Separation and Enantiomeric Purity Assessment of this compound and its Stereoisomers

This compound and many other Stemona alkaloids exist as stereoisomers, with different spatial arrangements of their atoms d-nb.infonih.govresearchgate.netresearchgate.net. For instance, this compound has been identified alongside other stereoisomers like stemocochinin and isostemocochinin from Stemona japonica nih.govresearchgate.net. The presence of multiple stereoisomers, such as those observed for tuberothis compound (B192615), highlights the complexity of these natural products d-nb.info. The accurate assessment of enantiomeric purity is paramount, as different enantiomers can exhibit distinct or even contrasting biological activities nih.govsymeres.comlibretexts.org.

Chiral separation , also known as resolution, is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers libretexts.org. Due to their identical physical properties, direct separation of enantiomers is challenging libretexts.org. Therefore, specialized techniques are required.

Chiral Chromatography is a primary method for enantioselective separation. Liquid chromatography (LC) is widely used, employing chiral stationary phases (CSPs) that allow for the direct resolution of enantiomers without the need for prior derivatization nih.govsymeres.com. Alternatively, indirect methods involve reacting enantiomers with an enantiomerically pure chiral reagent to form diastereoisomers, which possess different physical properties and can thus be separated nih.govlibretexts.org. Gas chromatography (GC) can also be utilized for chiral separations, often incorporating derivatized cyclodextrin (B1172386) macromolecules into the stationary phases to achieve enantiomeric resolution gcms.cz. Beyond chromatographic methods, X-ray crystallography has played a crucial role in establishing the absolute stereochemistry of this compound and other related alkaloids researchgate.net.

Miniaturized and High-Throughput Analytical Systems for this compound Detection

The trend towards miniaturization in analytical chemistry is driven by the demand for faster, more cost-effective, and convenient analyses, particularly when dealing with scarce or precious samples researchgate.netscispace.com. This has led to the development of miniaturized analytical systems, often referred to as "lab-on-a-chip" or micro total analysis systems (μTAS) researchgate.netscispace.comunizg.hr. These integrated devices combine multiple analytical steps, including sample preparation, separation, and detection, onto a single, compact platform researchgate.netunizg.hr.

Miniaturized systems offer several advantages, such as rapid response times, reduced sample volumes, and lower consumption of reagents nih.gov. While specific miniaturized systems solely for this compound detection are not explicitly detailed in the provided literature, the general principles of miniaturization are highly applicable to the analysis of complex natural products like Stemona alkaloids. The escalating interest in high-throughput screening, particularly in drug discovery and large-scale genetic studies, further propels the development of such systems scispace.comjfda-online.com. High-throughput capabilities are also evident in methods like HPLC-ELSD, which allow for the simultaneous quantification of multiple alkaloids in Stemonae radix, making them suitable for routine quality control and efficient analysis of numerous samples nih.govnih.gov. Similarly, untargeted GC-MS offers high-throughput analysis for a large number of metabolites frontiersin.org. The continuous evolution of these miniaturized and high-throughput analytical platforms promises to enhance the efficiency and accessibility of this compound research.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 155331 |

| Stemoninine | 15983991 |

| Tuberothis compound | 100781 |

| Neotuberothis compound (B189803) | 101259882 |

Quantitative Analysis of this compound Alkaloids in Stemona Species

While specific numerical data for this compound content across various samples was not provided in a directly extractable table format, research has indicated significant variations in the content of Stemona alkaloids, including this compound derivatives, across different species and commercial sources of Radix Stemonae nih.govnih.gov. For example, studies on Stemona tuberosa and S. phyllantha roots have reported average dry weight percentages for certain tuberothis compound derivatives, as summarized below researchgate.net.

Computational Chemistry and Molecular Modeling Studies of Stemonine

Conformational Analysis and Molecular Dynamics Simulations of Stemonine

Conformational analysis and molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior and preferred three-dimensional arrangements of molecules such as this compound. The absolute stereochemistry of this compound was elucidated through X-ray analysis of its hydrobromide hemihydrate, providing a foundational structural understanding wikipedia.org.

Computational studies involving the conformational analysis of related perhydropyrroloazepinone skeletons, which are structural motifs found in Stemona alkaloids, have indicated that certain faces of these molecules can be sterically inaccessible wikidata.org. This insight into molecular shape and accessibility is vital for predicting how this compound might interact with other molecules.

Molecular dynamics simulations are powerful computational methods that model the forces and motions governing the interactions of atoms and molecules mims.com. These simulations provide a detailed picture of how chemical changes occur, driven by constant molecular motion mims.com. For this compound, dynamic effects are recognized as playing an important role in its study nih.gov. Steered molecular dynamics simulations, for instance, can reveal structural changes within molecules as they interact with their environment or other biological entities researchgate.net. Such simulations can offer unique insights into the conformational flexibility and stability of this compound, which are critical factors influencing its biological activity.

Docking Studies of this compound with Putative Biological Targets

Molecular docking (MDO) is a computational technique widely employed in drug discovery and molecular biology to simulate and understand the interactions between small molecules (ligands) and their target biomolecules, typically proteins or nucleic acids nih.gov. This method provides valuable insights into potential binding modes and binding affinities nih.gov.

This compound has been a subject of molecular docking studies, particularly in the context of antiviral research. It was identified as a potential "intense objective competitor drug" for H1N1 influenza metabolomicsworkbench.org. In these studies, this compound, along with other ligand molecules such as stilbenoids and tuberospironine, was computationally docked into the neuraminidase (NA) molecular structure of the influenza virus metabolomicsworkbench.org. The objective of such docking analyses is to assess the binding potential and the nature and strength of binding interactions between this compound and its putative biological targets nih.gov. Beyond small molecule-protein interactions, docking studies can also be extended to investigate protein-protein interactions, which are fundamental to numerous cellular processes nih.govnih.gov.

Quantum Chemical Calculations for this compound Reactivity and Electronic Properties

Quantum chemical (QC) calculations are fundamental tools in computational chemistry, enabling the analysis of reaction mechanisms, estimation of chemical reaction pathways, and prediction of unknown reactions nih.gov. These calculations offer a deep understanding of molecular reactivity by analyzing changes in electron density researchgate.net.

Density Functional Theory (DFT) is a widely utilized quantum chemical method for investigating the electronic structure and properties of molecules nih.gov. For this compound, computational analysis using density functional theory has been applied. Furthermore, quantum chemical TDDFT (Time-Dependent Density Functional Theory) ECD (Electronic Circular Dichroism) calculations have been performed for this compound, providing insights into its electronic transitions and spectroscopic characteristics.

De Novo Design and Virtual Screening of this compound-Inspired Molecules

De novo molecular design is a cutting-edge computational approach that involves creating entirely new chemical entities from scratch, significantly accelerating the drug discovery process by generating billions of novel molecular structures. This method goes beyond screening existing compounds by designing molecules that are complementary to a target receptor in both shape and chemical properties. It aims to identify synthetically tractable molecules that meet specific project criteria by combining various compound enumeration strategies with advanced filtering and rigorous potency scoring. The exploration of vast chemical spaces, potentially encompassing billions or even trillions of compounds, is a key advantage of de novo design.

Virtual screening (VS) complements de novo design by systematically searching large databases of existing chemicals to identify new ligands or potential drug candidates metabolomicsworkbench.org. A hybrid virtual screening protocol, which integrates molecular docking with structure-based pharmacophore models, can be employed to effectively retrieve novel inhibitors from extensive chemical databases.

While the provided information does not detail specific de novo design or virtual screening efforts of this compound-inspired molecules, the context of this compound's known insecticidal activities suggests a promising avenue for such computational endeavors. The need for further evaluation of this compound's potential as a botanical insecticide highlights an area where de novo design and virtual screening could be applied to identify or optimize this compound-inspired compounds with enhanced efficacy or improved properties for pest control applications. These computational strategies could lead to the rational design of new molecules that mimic or improve upon this compound's desirable characteristics.

Compound Names and PubChem CIDs

Stemonine Analogues: Synthesis and Exploratory Molecular Evaluation

Synthetic Strategies for Diverse Stemonine Analogues with Modified Scaffolds

The inherent complexity of the this compound scaffold presents a considerable challenge for chemical synthesis. ontosight.ai Despite this, significant efforts have been dedicated to developing synthetic routes for this compound and its derivatives, aiming to enhance yield, purity, and to modify the molecule for improved biological activity. ontosight.ai

One notable approach for exploring unnatural Stemona alkaloid analogues involves a tandem Diels-Alder/Schmidt reaction. This methodology provides an efficient pathway for preparing a series of tricyclic scaffolds, which can then be further elaborated into diverse functionalized analogues. nih.gov These derivatives have been shown to incorporate various appended heterocycles, including indoles and quinolines, as well as other diversity-incorporating moieties such as carbamates and amines. nih.gov Both the scaffold-generation sequence and the subsequent diversification steps can be precisely controlled to yield regio- and diastereochemically pure products. nih.gov This strategic modification of the core scaffold and diversification of functional groups are crucial for generating a library of analogues with varied properties. nih.gov

The development of such synthetic strategies is vital for providing sufficient material for preclinical and potential clinical investigations, and for systematically exploring the structure-activity relationships within the this compound chemical space. ontosight.ai

Chemoenzymatic and Biocatalytic Approaches to this compound Derivatives

Chemoenzymatic and biocatalytic approaches offer powerful and sustainable alternatives to traditional chemical synthesis, particularly for complex natural products like this compound. These methods leverage the high selectivity and efficiency of enzymes to construct intricate molecular architectures and introduce stereochemistry. nih.govmdpi.com

Biocatalytic transformations are increasingly recognized as valuable tools for generating chiral molecules, often providing more sustainable and efficient routes compared to conventional chemical catalysis. mdpi.com Enzymes, such as lipases, are widely employed for stereoselective modifications of various molecular scaffolds, operating effectively in both aqueous and organic media. mdpi.com The portfolio of biocatalytic reactions continues to expand, with advancements in enzyme engineering and recombinant techniques leading to the availability of even more selective enzymes. mdpi.com

While specific examples of chemoenzymatic or biocatalytic synthesis directly applied to this compound derivatives are not extensively detailed in current literature, the principles are highly relevant. These approaches are being used to simplify the synthesis of complex natural products by enabling the selective and efficient derivatization of core structures. nih.govmdpi.com For instance, enzymatic C-H oxidations of diverse terpene scaffolds, which share structural complexity with this compound, demonstrate how traditional chemistry can be combined with biocatalysis to selectively and efficiently derivatize skeletons. nih.gov The integration of enzyme cascades and engineered enzymes can lead to more efficient and selective pathways for producing complex target molecules, including pharmaceuticals. manchester.ac.uk This synergistic combination of chemical and enzymatic steps holds promise for overcoming some of the synthetic challenges associated with this compound and its analogues.

High-Throughput Screening of this compound Analogues for Novel Molecular Activities

High-throughput screening (HTS) is a fundamental process in modern drug discovery, enabling the rapid evaluation of vast numbers of compounds to identify potential lead candidates with desired biological activities. researchgate.netmdpi.com HTS involves the systematic screening of large chemical libraries against specific biological targets, utilizing automation, miniaturized assays, and extensive data analysis. researchgate.netmdpi.com

HTS platforms can investigate hundreds of thousands of compounds daily, making them ideal for assessing the pharmacological activity of diverse this compound analogues. mdpi.com This allows for the identification of small molecule modulators that interact with specific biochemical and signal transduction pathways. mdpi.com The goal is to find prospective "hits" or lead compounds with desirable features or activities that could be developed into novel medicines or research tools. researchgate.net The efficiency of HTS, especially when combined with advanced computational techniques like molecular docking, can significantly accelerate the identification of active molecules and the drug discovery process. mdpi.comfrontiersin.org

Exploration of this compound Scaffold for Chemical Probe Development

Chemical probes are indispensable cell-active, small-molecule ligands that selectively bind to specific biomolecular targets, typically proteins. thesgc.org They serve as critical reagents for elucidating biological mechanisms and validating potential targets for drug discovery. thesgc.org The this compound scaffold, with its inherent structural complexity and diverse biological activities, presents an intriguing foundation for developing such chemical probes.

The development of chemical probes often involves modifying a core scaffold with functional components that enable specific interactions or readouts. For instance, a probe might comprise a targeting agent, a photoaffinity labeling (PAL) agent, and a conjugatable group for post-labeling with a fluorophore. mdpi.com The modular design strategy of molecular scaffolds allows for easy modification and optimization for specific applications, mimicking the diverse properties of natural biomolecules. nih.govrsc.org

The this compound scaffold could be explored to create probes that:

Identify novel protein targets: By attaching reactive functionalities (e.g., electrophilic sites) to this compound analogues, researchers could identify proteins that interact with the this compound core, thereby uncovering its mechanism of action or discovering new biological pathways it influences. nih.govnih.gov

Investigate specific molecular interactions: Probes can be designed to selectively engage with particular enzymes or receptors, providing insights into the precise molecular interactions that mediate this compound's observed activities. nih.gov

Enable chemical proteomics studies: this compound-based probes could be utilized in chemical proteomics platforms to measure the proteome-wide action of these molecules, helping to understand their biological consequences and potential off-target effects. nih.govnih.gov

The development of such probes from the this compound scaffold would significantly advance the understanding of its biological roles and facilitate the rational design of more potent and selective therapeutic agents.

Future Research Directions and Emerging Trends in Stemonine Studies

Application of Artificial Intelligence and Machine Learning in Stemonine Drug Discovery and Synthesis

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery and chemical synthesis by accelerating the identification of potential drug candidates and optimizing synthetic routes. In the context of this compound, AI and ML can be applied to predict its biological activity and chemical properties, as well as to design and execute synthetic pathways arkat-usa.orgmdpi.com.

In synthesis, AI and ML can be used for computer-aided synthesis planning, predicting the best routes for compound synthesis based on viability and cost arkat-usa.orgresearchgate.net. Self-driving laboratories, which apply algorithms for decision-making in sequencing and optimizing reaction conditions, are also an emerging application of AI in organic synthesis arkat-usa.org. This can lead to more efficient and concise synthetic routes for this compound and its derivatives researchgate.net.

Innovations in this compound Biosynthesis Engineering and Synthetic Biology

Innovations in biosynthesis engineering and synthetic biology offer promising avenues for the sustainable production and diversification of this compound. Synthetic biology, an interdisciplinary field combining engineering principles with biology, aims to design and fabricate novel biological components and systems bio.org. This approach can be applied to engineer improved yields of existing therapeutic natural products, such as this compound, and to combine biosynthetic genes in new ways to open up new avenues for drug discovery and production nih.gov.

Plant synthetic biology, in particular, focuses on manipulating plant-specialized metabolism to produce high-value chemicals researchgate.net. Advances in this field, including genome editing, gene circuit design, and synthetic promoter development, can improve the precision and efficacy of genetic engineering for sustainable bioproduction researchgate.netnih.govucdavis.edu. For this compound, this could involve engineering Stemona species or other host organisms to enhance the production of this compound or to create novel this compound-like compounds through the manipulation of biosynthetic pathways.

New Frontiers in this compound Total Synthesis Methodologies and Automation

The total synthesis of natural products like this compound remains a significant challenge in synthetic chemistry, requiring strategic planning and innovative methodologies ijarsct.co.in. New frontiers in this compound total synthesis are focused on achieving shorter, more concise syntheses and generating analogues for biological studies and therapeutic development caltech.edursc.org.

The integration of computational tools, automation, and high-throughput synthesis techniques holds the potential to accelerate the discovery and optimization of synthetic routes ijarsct.co.in. Computational methods, including machine learning and AI, can aid in retrosynthetic analysis, reaction prediction, and de novo molecule design, facilitating the rapid exploration of chemical space researchgate.netijarsct.co.in. Automation technologies are also playing an increasing role in organic synthesis, allowing for high-throughput experimentation for reaction screening and optimization wiley.com.

Modular total synthesis is an emerging strategy to generate analogues of natural product targets for biological studies, which could be highly beneficial for this compound research to explore its structure-activity relationships and develop improved derivatives caltech.edu.

Elucidation of Undiscovered Molecular Targets for this compound and its Analogues

A critical area for future research is the comprehensive elucidation of undiscovered molecular targets for this compound and its analogues. While some biological activities of this compound have been noted, such as its repellency and toxicity against certain insects mdpi.commdpi.com, a deeper understanding of its precise molecular interactions is essential for drug discovery and development.

The elucidation of molecular targets of bioactive small organic molecules is a significant challenge in biomedical research nih.gov. Strategies involve the chemical derivatization of bioactive small molecules for use as affinity probes to identify cellular binding partners nih.gov. This can help in understanding the mechanisms by which this compound exerts its effects and identify novel therapeutic pathways. Advanced techniques, such as gene expression profiling, can be used to cluster compounds based on their cytotoxic mechanisms, aiding in the identification of novel molecular targets wwtf.at. Furthermore, computational approaches, including multimodal transformers, are being developed to enhance molecular structure elucidation and predict interactions with biological targets chemrxiv.org.

Collaborative and Interdisciplinary Research Initiatives in this compound Chemical Biology

Collaborative and interdisciplinary research initiatives are crucial for advancing this compound chemical biology. Tackling complex scientific problems, such as those associated with natural product research, often requires breaking down traditional disciplinary silos and fostering collaboration across fields nsf.gov.

Chemical biology, which studies the behavior and fate of small molecules in living systems, inherently combines the rigor of chemistry with the medical relevance of molecular, cellular, and human biology bist.eu. Initiatives promoting interdisciplinary research in chemical biology aim to improve health outcomes by bringing together diverse expertise and infrastructure bist.euhku.hk. For this compound, this could involve collaborations between synthetic chemists, biologists, pharmacologists, and clinicians to unlock its therapeutic potential and develop new medicines ijarsct.co.in. Such collaborations can also involve experts in computational science and engineering to apply AI and automation effectively. These initiatives often involve seed funding, forums, and workshops to promote knowledge building and enhance competitiveness for larger research grants hku.hk.

常见问题

Q. How should conflicting data on this compound's impact on cytokine levels be addressed?

- Replicate experiments under controlled conditions (e.g., identical PM2.5 sources) and perform multiplex cytokine assays (e.g., Luminex) for higher sensitivity. Cross-validate results with independent methods, such as RT-qPCR for cytokine mRNA levels .

Q. What are best practices for integrating raw and processed data in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。